molecular formula C7H12O3S B14398510 Methyl 3-(ethanesulfinyl)but-2-enoate CAS No. 88329-02-6

Methyl 3-(ethanesulfinyl)but-2-enoate

Cat. No.: B14398510
CAS No.: 88329-02-6
M. Wt: 176.24 g/mol
InChI Key: JQAYEKIWZBWJBS-UHFFFAOYSA-N
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Description

Methyl 3-(ethanesulfinyl)but-2-enoate is an organic compound with the molecular formula C7H12O3S. It contains a sulfoxide group and an ester group, making it a versatile compound in organic synthesis and various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(ethanesulfinyl)but-2-enoate typically involves the alkylation of enolate ions. The enolate ion is generated from a precursor compound, such as a ketone or ester, by treatment with a strong base like sodium ethoxide in ethanol. The enolate ion then reacts with an alkyl halide, such as ethyl bromide, in an S_N2 reaction to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of enolate alkylation and esterification can be applied on a larger scale using appropriate reaction vessels and conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(ethanesulfinyl)but-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The sulfoxide group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions at the ester or sulfoxide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or sulfoxides.

Scientific Research Applications

Methyl 3-(ethanesulfinyl)but-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-(ethanesulfinyl)but-2-enoate involves its functional groups. The sulfoxide group can act as an electrophile, participating in nucleophilic substitution reactions. The ester group can undergo hydrolysis to form carboxylic acids and alcohols. These reactions are facilitated by the molecular structure, which allows for the formation of reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-methyl-2-butenoate: Similar structure but lacks the sulfoxide group.

    Ethyl 3-(ethanesulfinyl)but-2-enoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 3-(methylsulfinyl)but-2-enoate: Similar structure but with a methyl group instead of an ethyl group on the sulfoxide.

Uniqueness

Methyl 3-(ethanesulfinyl)but-2-enoate is unique due to the presence of both an ester and a sulfoxide group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in organic synthesis and various research applications .

Properties

CAS No.

88329-02-6

Molecular Formula

C7H12O3S

Molecular Weight

176.24 g/mol

IUPAC Name

methyl 3-ethylsulfinylbut-2-enoate

InChI

InChI=1S/C7H12O3S/c1-4-11(9)6(2)5-7(8)10-3/h5H,4H2,1-3H3

InChI Key

JQAYEKIWZBWJBS-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)C(=CC(=O)OC)C

Origin of Product

United States

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